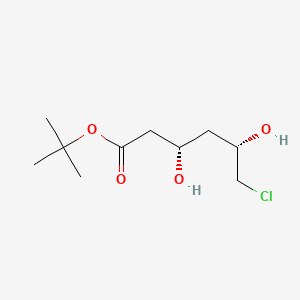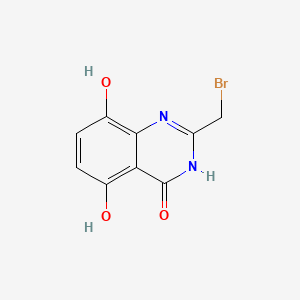
Lurasidone Opened Imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lurasidone Opened Imide is a mixture of diastereomers . It belongs to the Lurasidone API family and is used in neurology research . It is an atypical antipsychotic used in the treatment of schizophrenia and depressive episodes linked through bipolar I disorder .
Synthesis Analysis
The synthesis of Lurasidone involves transformations on the imide moiety. It was revealed that regardless of the saturability, whether aryl or alkyl, various structures can maintain a binding affinity toward D2 and 5HT2A receptors .
Molecular Structure Analysis
Lurasidone has a molecular formula of C28 H38 N4 O3 S and a molecular weight of 510.69 . It was synthesized using tandospirone as the lead compound, and the imide moiety was common to tandospirone. The aryl moiety is benzisothiazole, common to perospirone, and a cyclic structure was newly introduced in the linker region .
Chemical Reactions Analysis
Lurasidone is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics. Lurasidone also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors .
Physical And Chemical Properties Analysis
Lurasidone hydrochloride consists of six chiral centres, e.g., C1, C2, C11, C12, C15, and C16. The crystal structure of the title compound is built up of discrete lurasidium anions and chloride cations .
Applications De Recherche Scientifique
Antipsychotic Treatment in Schizophrenia
Lurasidone is widely recognized for its antipsychotic properties, particularly in the treatment of schizophrenia. It functions as a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is a characteristic shared by most second-generation antipsychotics. Additionally, it has a high affinity for serotonin 5-HT7 receptors and acts as a partial agonist at 5-HT1A receptors .
Management of Depressive Symptoms
Research indicates that Lurasidone is particularly effective in managing depressive symptoms associated with schizophrenia. It not only addresses these symptoms but also alleviates the positive and negative symptoms commonly linked with the condition .
Long-Acting Injectable Formulations
The development of long-acting injectable formulations, such as lurasidone pamoate (LP), has been explored to improve medication adherence in patients requiring long-term treatment. The LP salt, synthesized via ion pair-based salt formation technology, exhibits significantly reduced solubility compared to lurasidone hydrochloride, which may extend its release in the body .
Mécanisme D'action
Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics .
Safety and Hazards
Lurasidone offers a safety advantage when compared with some other atypical antipsychotic agents. Treatment with lurasidone has a decreased risk of metabolic side effects such as hypercholesterolemia, hyperlipidemia, hyperglycemia, and weight gain compared to risperidone, quetiapine, and olanzapine .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lurasidone Opened Imide involves the reaction of Lurasidone with a strong base to form the corresponding carbanion, which then undergoes nucleophilic attack by an electrophilic imide reagent. The resulting intermediate is then subjected to acidic workup to yield the final product.", "Starting Materials": [ "Lurasidone", "Strong Base", "Electrophilic Imide Reagent", "Acid" ], "Reaction": [ "Step 1: Lurasidone is treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethylformamide, to form the corresponding carbanion.", "Step 2: The carbanion intermediate is then reacted with an electrophilic imide reagent, such as N-chlorosuccinimide, in the same solvent to form the Lurasidone Opened Imide intermediate.", "Step 3: The intermediate is then subjected to acidic workup, such as treatment with hydrochloric acid, to yield the final product, Lurasidone Opened Imide." ] } | |
Numéro CAS |
1644295-07-7 |
Formule moléculaire |
C28H38N4O3S |
Poids moléculaire |
510.697 |
Nom IUPAC |
(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1 |
Clé InChI |
QEWPJJKHHCTRAZ-NZJLJWDESA-N |
SMILES |
C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Synonymes |
(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570777.png)



![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)


![4-Propylbenzo[g][1,4]benzoxazin-9-ol](/img/structure/B570790.png)


